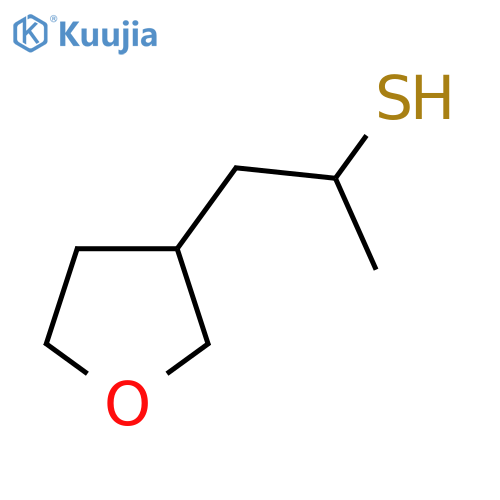Cas no 2003729-96-0 (1-(oxolan-3-yl)propane-2-thiol)

2003729-96-0 structure
商品名:1-(oxolan-3-yl)propane-2-thiol
1-(oxolan-3-yl)propane-2-thiol 化学的及び物理的性質
名前と識別子
-
- 1-(oxolan-3-yl)propane-2-thiol
- 2003729-96-0
- SCHEMBL19820177
- EN300-1288182
-
- インチ: 1S/C7H14OS/c1-6(9)4-7-2-3-8-5-7/h6-7,9H,2-5H2,1H3
- InChIKey: LGMKCHQBCDUYEO-UHFFFAOYSA-N
- ほほえんだ: SC(C)CC1COCC1
計算された属性
- せいみつぶんしりょう: 146.07653624g/mol
- どういたいしつりょう: 146.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-(oxolan-3-yl)propane-2-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288182-2500mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1288182-1000mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1288182-1.0g |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288182-100mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1288182-5000mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 5000mg |
$2443.0 | 2023-10-01 | ||
| Enamine | EN300-1288182-10000mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1288182-250mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1288182-50mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1288182-500mg |
1-(oxolan-3-yl)propane-2-thiol |
2003729-96-0 | 500mg |
$809.0 | 2023-10-01 |
1-(oxolan-3-yl)propane-2-thiol 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
2003729-96-0 (1-(oxolan-3-yl)propane-2-thiol) 関連製品
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
